

# 3-Vinylphenylboronic acid CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Vinylphenylboronic acid*

Cat. No.: *B082509*

[Get Quote](#)

## Technical Guide: 3-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Vinylphenylboronic acid**, a versatile building block in organic synthesis and materials science. This document details its chemical properties, synthesis, and key applications, including Suzuki-Miyaura coupling, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and bioconjugation.

Experimental protocols and workflow visualizations are provided to support researchers in utilizing this compound for their specific applications.

## Core Data

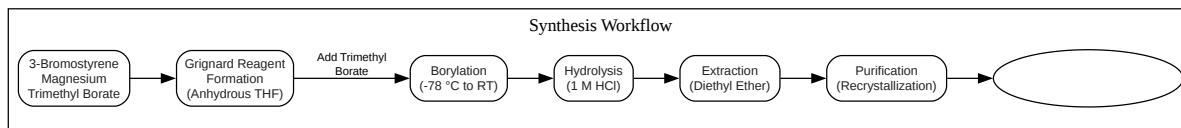
Chemical Identity and Properties

| Property            | Value                                         | Reference           |
|---------------------|-----------------------------------------------|---------------------|
| CAS Number          | 15016-43-0                                    | <a href="#">[1]</a> |
| Molecular Formula   | C <sub>8</sub> H <sub>9</sub> BO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight    | 147.97 g/mol                                  | <a href="#">[1]</a> |
| Appearance          | White to off-white powder or crystals         |                     |
| Melting Point       | 141-147 °C                                    | <a href="#">[1]</a> |
| Storage Temperature | 2-8°C                                         | <a href="#">[1]</a> |

## Synthesis of 3-Vinylphenylboronic Acid

The synthesis of **3-Vinylphenylboronic acid** is typically achieved through a Grignard reaction with a suitable borate ester, followed by hydrolysis. Below is a representative experimental protocol.

## Experimental Protocol: Synthesis via Grignard Reaction


### Materials:

- 3-Bromostyrene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (1 M)
- Diethyl ether
- Anhydrous sodium sulfate
- Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

**Procedure:**

- Grignard Reagent Formation:
  - In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.
  - Add a small crystal of iodine to activate the magnesium.
  - Prepare a solution of 3-bromostyrene in anhydrous THF.
  - Add a small portion of the 3-bromostyrene solution to the magnesium turnings to initiate the reaction.
  - Once the reaction begins (as evidenced by heat evolution and color change), add the remaining 3-bromostyrene solution dropwise, maintaining a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Borylation:
  - Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
  - Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up:
  - Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic.
  - Extract the aqueous layer with diethyl ether (3x).
  - Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization to yield **3-vinylphenylboronic acid** as a white solid.



[Click to download full resolution via product page](#)

### Synthesis of 3-Vinylphenylboronic Acid.

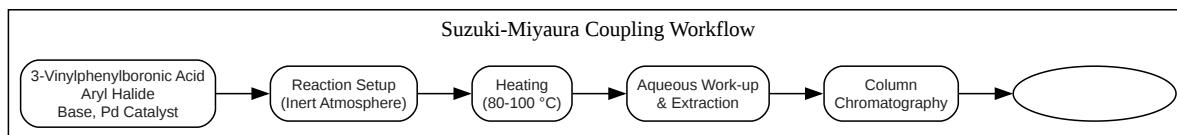
## Applications and Experimental Protocols

### Suzuki-Miyaura Cross-Coupling

**3-Vinylphenylboronic acid** is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.

#### Experimental Protocol: Coupling with an Aryl Halide

This protocol describes a typical Suzuki-Miyaura coupling reaction between **3-vinylphenylboronic acid** and an aryl halide (e.g., 4-iodoanisole).[\[2\]](#)[\[3\]](#)


#### Materials:

- **3-Vinylphenylboronic acid**
- 4-Iodoanisole
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd/C}$ )[\[2\]](#)

- Base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ )
- Solvent (e.g., DMF, THF/water)[2]
- Standard glassware for inert atmosphere reactions

Procedure:

- To a Schlenk flask, add **3-vinylphenylboronic acid** (1.2 equivalents), 4-iodoanisole (1.0 equivalent), and the base (2.0 equivalents).
- Add the palladium catalyst (e.g., 1-5 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent to the flask.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



[Click to download full resolution via product page](#)

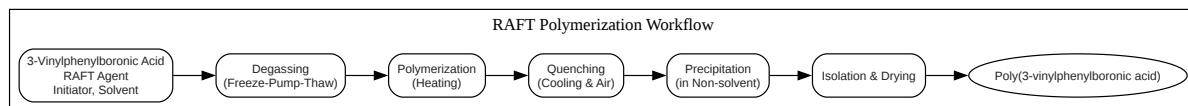
Suzuki-Miyaura Coupling Workflow.

## RAFT Polymerization

The vinyl group of **3-vinylphenylboronic acid** allows it to act as a monomer in polymerization reactions. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be used to synthesize well-defined polymers with this monomer.[\[4\]](#)[\[5\]](#)

### Experimental Protocol: RAFT Polymerization

This protocol is a general procedure for the RAFT polymerization of **3-vinylphenylboronic acid**.[\[4\]](#)[\[5\]](#)


#### Materials:

- **3-Vinylphenylboronic acid** (monomer)
- RAFT agent (e.g., a trithiocarbonate)[\[5\]](#)
- Radical initiator (e.g., AIBN)
- Solvent (e.g., dioxane, DMF)
- Standard glassware for polymerization reactions

#### Procedure:

- In a reaction vessel, dissolve the **3-vinylphenylboronic acid**, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.
- Degas the solution by performing several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
- Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.

- Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.
- To quench the reaction, cool the vessel in an ice bath and expose the solution to air.
- Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).
- Collect the polymer by filtration and dry it under vacuum to a constant weight.
- Characterize the polymer by techniques such as GPC (for molecular weight and dispersity) and NMR (for composition).



[Click to download full resolution via product page](#)

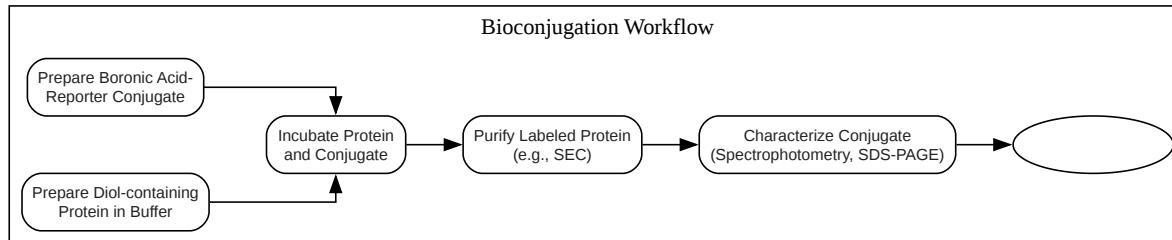
#### RAFT Polymerization Workflow.

## Bioconjugation

The boronic acid moiety can form reversible covalent bonds with 1,2- and 1,3-diols, which are present in many biomolecules, including glycoproteins and ribonucleosides. This property allows for the use of **3-vinylphenylboronic acid** and its derivatives in bioconjugation applications, such as protein labeling and immobilization.

#### Experimental Protocol: Protein Labeling

This is a representative protocol for labeling a diol-containing protein with a derivative of **3-vinylphenylboronic acid**.


#### Materials:

- Diol-containing protein (e.g., a glycoprotein)
- **3-Vinylphenylboronic acid** derivative functionalized with a reporter (e.g., a fluorescent dye)
- Reaction buffer (e.g., phosphate buffer, pH 7.4)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation:
  - Dissolve the diol-containing protein in the reaction buffer to a known concentration.
  - Ensure the buffer is free of other diol-containing compounds that could compete for binding.
- Conjugation Reaction:
  - Prepare a stock solution of the **3-vinylphenylboronic acid**-reporter conjugate in a suitable solvent (e.g., DMSO).
  - Add the conjugate solution to the protein solution at a specific molar excess.
  - Incubate the reaction mixture at room temperature or 37 °C for a designated period (e.g., 1-4 hours) with gentle agitation.
- Purification:
  - Remove the excess, unconjugated boronic acid derivative by size-exclusion chromatography or dialysis.
  - Exchange the buffer of the labeled protein to a suitable storage buffer.
- Characterization:
  - Determine the protein concentration and the degree of labeling using spectrophotometry.

- Confirm the conjugation and purity of the labeled protein using SDS-PAGE and mass spectrometry.



[Click to download full resolution via product page](#)

### Protein Bioconjugation Workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. boronmolecular.com [boronmolecular.com]
- To cite this document: BenchChem. [3-Vinylphenylboronic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082509#3-vinylphenylboronic-acid-cas-number-and-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)